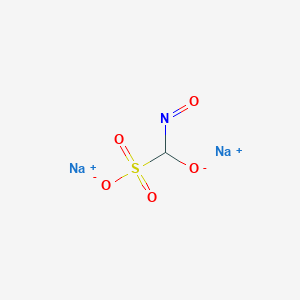

Disodium nitroso(oxido)methanesulfonate

描述

Disodium nitroso(oxido)methanesulfonate is a chemical compound with the molecular formula C-H3-N2-O5-S-Na2. It is a nitrosating agent, meaning it can introduce a nitroso group (NO) into other molecules. This compound is known for its unique reactivity and is used in various fields such as medical research, environmental research, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

Disodium nitroso(oxido)methanesulfonate can be synthesized through the reaction of methanesulfonic acid with nitrous acid. The reaction typically involves the following steps:

Preparation of Methanesulfonic Acid: Methanesulfonic acid can be prepared by the oxidation of dimethyl sulfide using oxygen or chlorine.

Reaction with Nitrous Acid: Methanesulfonic acid is then reacted with nitrous acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

Disodium nitroso(oxido)methanesulfonate undergoes various chemical reactions, including:

Nitrosation: It can nitrosate amines to form nitrosamines, which are important intermediates in organic synthesis.

Oxidation: The compound can be oxidized to form nitro compounds, which are useful in various chemical processes.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Nitrosation: Typically performed with nitrous acid in the presence of a strong nucleophile such as chloride or bromide.

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Nitrosamines: Formed from the nitrosation of amines.

Nitro Compounds: Result from the oxidation of the nitroso group.

Substituted Compounds: Products of substitution reactions involving the nitroso group.

科学研究应用

Chemical Properties and Mechanism of Action

Disodium nitroso(oxido)methanesulfonate has the molecular formula CHNOSNa and functions primarily as a nitrosating agent . It introduces nitroso groups (−NO) into organic molecules, which is crucial for synthesizing various nitrogen-containing compounds. The mechanism involves the interaction of DNSM with amines and amides, leading to the formation of N-nitroso compounds , which are important intermediates in organic synthesis .

Organic Synthesis

DNSM is widely utilized in organic chemistry for the nitrosation of amines. This process is essential for producing nitrosamines , which are used as intermediates in pharmaceuticals and agrochemicals. The nitrosation reaction typically occurs under acidic conditions, where DNSM reacts with primary and secondary amines to form stable nitrosamines .

Biological Research

In biological contexts, DNSM is employed to study nitric oxide (NO) signaling pathways . Nitric oxide plays a critical role in various physiological processes, including vasodilation and neurotransmission. Researchers use DNSM to release NO in controlled environments to investigate its effects on cellular functions and signaling mechanisms .

Medical Applications

DNSM has potential therapeutic applications, particularly in the development of nitric oxide-releasing drugs . These drugs can be used to treat conditions such as cardiovascular diseases by enhancing blood flow through vasodilation. Studies have shown that compounds derived from DNSM can exhibit protective effects against ischemia-reperfusion injury .

Industrial Uses

In industrial settings, DNSM serves as a reagent in the production of specialty chemicals. Its ability to introduce nitroso groups makes it valuable in synthesizing dyes, agrochemicals, and other industrial products. Additionally, it is being explored for its applications in metal recovery processes , particularly in environmentally friendly extraction methods .

Case Study 1: Nitrosation Reactions

A study demonstrated the effectiveness of DNSM in synthesizing various nitrosamines from amines under controlled pH conditions. The results indicated high yields and selectivity for desired products, showcasing the utility of DNSM in organic synthesis .

Case Study 2: Biological Effects of Nitric Oxide

Research investigating the role of NO released from DNSM revealed significant findings regarding its impact on smooth muscle relaxation and blood pressure regulation. The study highlighted how controlled release of NO can mimic physiological responses, providing insights into potential therapeutic applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Nitrosation of amines | High yields of nitrosamines; critical for pharmaceutical development |

| Biological Research | Study of NO signaling | Insights into cardiovascular function; potential therapeutic pathways |

| Medical Applications | Nitric oxide-releasing drugs | Protective effects against ischemia; improved blood flow |

| Industrial Uses | Production of specialty chemicals | Environmentally friendly extraction methods; application in metal recovery |

作用机制

The mechanism of action of disodium nitroso(oxido)methanesulfonate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that can interact with various molecular targets, including:

Proteins: NO can modify proteins through S-nitrosylation, affecting their function and activity.

Enzymes: It can inhibit or activate enzymes by binding to their active sites.

DNA: NO can cause DNA damage, leading to mutations and other genetic effects.

相似化合物的比较

Disodium nitroso(oxido)methanesulfonate is unique due to its specific nitrosating properties. Similar compounds include:

Methanesulfonic Acid: A precursor in the synthesis of this compound.

Nitrosobenzene: Another nitroso compound used in organic synthesis.

S-Nitrosothiols: Compounds that release nitric oxide and have similar biological effects.

These compounds share some reactivity with this compound but differ in their specific applications and properties.

生物活性

Disodium nitroso(oxido)methanesulfonate, often referred to as DNSM, is a compound of significant interest in biological and medicinal chemistry due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a nitroso compound that can release nitric oxide (NO) in biological systems. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The biological activity of DNSM primarily stems from its ability to generate NO, which can interact with various biomolecules and influence cellular pathways.

- Nitric Oxide Release : Upon decomposition or reaction with biological substrates, DNSM releases NO, which can lead to:

- Genotoxic Effects : Like other nitroso compounds, DNSM may exhibit genotoxic properties by forming DNA adducts. This can lead to mutations and potentially contribute to carcinogenesis:

Anticancer Properties

Research indicates that DNSM may possess anticancer properties due to its ability to induce apoptosis in cancer cells. For instance:

- Case Study : In vitro studies have shown that treatment with DNSM leads to increased apoptosis in specific cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

DNSM has also been studied for its antimicrobial properties:

- Mechanism : The release of NO can inhibit bacterial growth by damaging bacterial membranes and interfering with their metabolic processes. This has been particularly noted in studies involving pathogens resistant to conventional antibiotics .

Research Findings

A summary of key research findings related to the biological activity of DNSM is presented in the table below:

Case Studies

Several case studies have highlighted the diverse effects of DNSM:

- Case Study 1 : A study on the impact of DNSM on human cancer cell lines revealed that treatment resulted in significant apoptosis compared to control groups, suggesting potential therapeutic applications in oncology.

- Case Study 2 : Research on bacterial strains indicated that DNSM exhibited inhibitory effects on growth, particularly in antibiotic-resistant strains, showcasing its potential as an antimicrobial agent.

属性

IUPAC Name |

disodium;nitroso(oxido)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2NO5S.2Na/c3-1(2-4)8(5,6)7;;/h1H,(H,5,6,7);;/q-1;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBYQAXYILXVOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=O)([O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNNa2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585269 | |

| Record name | Disodium nitroso(oxido)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61142-90-3 | |

| Record name | Disodium nitroso(oxido)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。